molecular formula C9H8F3N B2669481 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline CAS No. 1341337-68-5

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2669481
CAS No.: 1341337-68-5
M. Wt: 187.165
InChI Key: HQDHYPSZWXNVRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated anilines and cyclization agents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can have different biological and chemical properties .

Scientific Research Applications

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-1,2,3,4-tetrahydroquinoline
  • 5,6-Difluoro-1,2,3,4-tetrahydroquinoline
  • 7-Fluoro-1,2,3,4-tetrahydroquinoline

Uniqueness

5,6,7-Trifluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its less fluorinated counterparts. This makes it a valuable compound for developing new materials and pharmaceuticals with improved properties .

Properties

IUPAC Name

5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-4-7-5(2-1-3-13-7)8(11)9(6)12/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDHYPSZWXNVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2NC1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341337-68-5
Record name 5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline
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